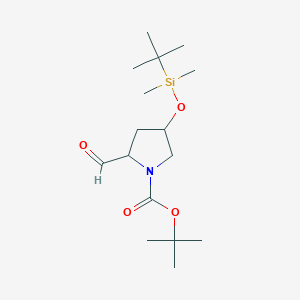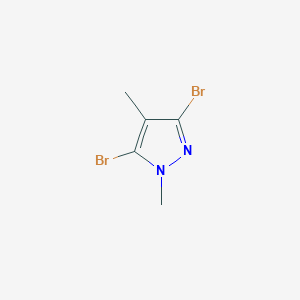
Bay u9773
Vue d'ensemble
Description
Bay u9773 is a non-selective antagonist of cysteinyl leukotriene receptors, specifically targeting both cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2 with approximately equal affinity . Cysteinyl leukotrienes are potent bioactive lipids involved in inflammatory responses, and this compound is used to inhibit these responses .
Mécanisme D'action
Target of Action
Bay u9773 primarily targets the CysLT receptors , specifically CysLT1 and CysLT2 . These receptors are part of the cysteinyl leukotrienes (Cys-LTs) family, which are potent bioactive lipids . They play a crucial role in various physiological processes, including inflammation and allergic reactions .
Mode of Action
As a non-selective antagonist of the CysLT receptors, this compound interacts with both CysLT1 and CysLT2 receptors . It binds to these receptors, inhibiting their activation and subsequent signaling . This results in the inhibition of leukotriene responses .
Biochemical Pathways
The action of this compound affects the leukotriene signaling pathway . Leukotrienes are derived from arachidonic acid and are involved in inflammatory responses . By antagonizing the CysLT receptors, this compound inhibits the synthesis and actions of leukotrienes .
Result of Action
The primary result of this compound’s action is the inhibition of leukotriene responses . This can lead to a reduction in inflammation and allergic reactions, as leukotrienes are potent mediators of these processes .
Analyse Biochimique
Biochemical Properties
Bay u9773 plays a significant role in biochemical reactions by inhibiting the activity of cysteinyl leukotriene receptors. These receptors are involved in the mediation of inflammatory responses, particularly in conditions such as asthma and allergic reactions. This compound interacts with enzymes and proteins such as leukotriene D4 (LTD4) and leukotriene C4 (LTC4), inhibiting their ability to induce contractions in smooth muscle tissues . This inhibition is crucial for reducing inflammation and bronchoconstriction in respiratory conditions.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the signaling pathways associated with leukotriene receptors, leading to reduced inflammatory responses. This compound also impacts gene expression by downregulating the expression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cysteinyl leukotriene receptors. By binding to these receptors, this compound inhibits their activation by leukotrienes such as LTD4 and LTC4. This inhibition prevents the downstream signaling events that lead to inflammation and bronchoconstriction. Additionally, this compound may influence enzyme activity by inhibiting the enzymes responsible for leukotriene synthesis, further reducing the production of these inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of leukotriene-mediated responses, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits leukotriene-mediated responses without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to leukotriene synthesis and degradation. It interacts with enzymes such as 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H), which are involved in the production of leukotrienes. By inhibiting these enzymes, this compound reduces the levels of leukotrienes, thereby modulating the inflammatory response. Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Bay u9773 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, such as converting carboxylic acids to alcohols.
Substitution: It can undergo substitution reactions, particularly at the benzoic acid moiety, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bay u9773 has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Bay u9773 is unique in its non-selective antagonism of both cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2 . Similar compounds include:
Montelukast: A selective antagonist of cysteinyl leukotriene receptor 1, used primarily in the treatment of asthma.
Zafirlukast: Another selective antagonist of cysteinyl leukotriene receptor 1, also used for asthma management.
Pranlukast: Similar to montelukast and zafirlukast, it selectively targets cysteinyl leukotriene receptor 1.
This compound’s ability to target both receptor subtypes makes it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
4-[(4S,5R,6E,8E,10E,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t24-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJINWOACFYDQN-FFVQPXRTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-Methyl-1-[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B3321457.png)


![5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B3321497.png)
![5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3321502.png)

![Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3321510.png)
